(1R,2R)-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is characterized by the presence of a cyclopropane ring substituted with a 2,5-dimethylphenyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,5-dimethylphenyl diazomethane with an appropriate alkene under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired enantiomerically pure product.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form corresponding derivatives such as esters or amides.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Esters, amides.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(1R,2R)-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
(1R)-1-(2,5-Dimethylphenyl)propanamine: Shares the 2,5-dimethylphenyl group but differs in the presence of an amine group instead of a carboxylic acid.
(1R,2R)-(+)-1,2-Diphenylethylenediamine: Contains a cyclopropane ring but with different substituents.
Uniqueness: (1R,2R)-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H14O2 |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
(1R,2R)-2-(2,5-dimethylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-7-3-4-8(2)9(5-7)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14)/t10-,11+/m0/s1 |
InChI Key |
ROCCQLQIKAVDGO-WDEREUQCSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H]2C[C@H]2C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CC2C(=O)O |
Origin of Product |
United States |
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